4-(4-Chloro-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
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Overview
Description
4-(4-Chloro-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that contains both a pyrazole and a thiophene ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the reaction of 4-chloro-1H-pyrazole with thiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 4-(4-Chloro-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.
Reduction: 4-(4-Chloro-1H-pyrazol-1-YL)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chloro-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-1H-pyrazol-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.
4-(4-Chloro-1H-pyrazol-1-YL)pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
4-(4-Chloro-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the combination of the pyrazole and thiophene rings, which can impart distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to similar compounds with different ring systems.
Properties
Molecular Formula |
C8H5ClN2OS |
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Molecular Weight |
212.66 g/mol |
IUPAC Name |
4-(4-chloropyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-2-10-11(3-6)7-1-8(4-12)13-5-7/h1-5H |
InChI Key |
WVZMNAGCOVTEPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1N2C=C(C=N2)Cl)C=O |
Origin of Product |
United States |
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